molecular formula C21H26N2O B2731940 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955528-09-3

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2731940
CAS No.: 955528-09-3
M. Wt: 322.452
InChI Key: IUIAAKGLLQWOJH-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a chemical compound with diverse applications in scientific research. This unique material holds potential in exploring various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety linked to a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common method includes the alkylation of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate alkyl halide, followed by the reaction with benzoyl chloride to form the benzamide derivative . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at finding new therapeutic agents.

    Neuroscience: It is studied for its effects on the central nervous system and potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to various biological effects. Detailed studies on its binding affinity and activity at these targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: shares similarities with other tetrahydroquinoline derivatives and benzamide compounds.

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: is a related compound with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of the tetrahydroquinoline and benzamide moieties, which may confer unique biological activities and pharmacological properties.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIAAKGLLQWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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